3-Acetamido-5-hydroxybenzoic Acid
Overview
Description
3-Acetamido-5-hydroxybenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of an acetamido group and a hydroxyl group attached to a benzoic acid core
Mechanism of Action
Target of Action
The primary target of 3-Acetamido-5-hydroxybenzoic Acid is the Neuraminidase enzyme found in the Influenza A virus . This enzyme plays a crucial role in the life cycle of the virus, facilitating its release from the host cell after replication .
Mode of Action
The compound interacts with its target, the Neuraminidase enzyme, by binding to it . .
Biochemical Analysis
Biochemical Properties
3-Acetamido-5-hydroxybenzoic Acid is known to interact with various enzymes and proteins. For instance, derivatives of 5-acetamido-2-hydroxy benzoic acid have been shown to interact with cyclooxygenase 2 (COX-2), a key enzyme involved in inflammation . The compound’s selectivity over COX-2 is increased by modifying the acetamide moiety .
Cellular Effects
The cellular effects of this compound are primarily related to its interaction with COX-2. In vivo studies have shown that derivatives of 5-acetamido-2-hydroxy benzoic acid exhibit anti-nociceptive activity, suggesting a potential role in pain management .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules and potential changes in gene expression. For example, derivatives of 5-acetamido-2-hydroxy benzoic acid have been shown to have a strong binding affinity with the COX-2 receptor . This interaction is believed to contribute to the compound’s anti-nociceptive effects .
Dosage Effects in Animal Models
For instance, derivatives of 5-acetamido-2-hydroxy benzoic acid have been shown to exhibit anti-nociceptive activity in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetamido-5-hydroxybenzoic acid typically involves the acetylation of 5-amino-2-hydroxybenzoic acid. This can be achieved through acylation reactions using acetic anhydride or acetyl chloride as the acylating agents. The reaction is usually carried out in the presence of a base such as potassium carbonate, and solvents like water or ethyl acetate are commonly used .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions: 3-Acetamido-5-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Acetamido-5-hydroxybenzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) with improved activity and reduced side effects.
Materials Science: The compound can be used as a monomer for producing nitrogen-containing polymers.
Biological Studies: It is utilized in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Comparison with Similar Compounds
- 5-Acetamido-2-hydroxybenzoic acid
- 3,5-Dihydroxybenzoic acid
- Salicylic acid
Comparison: 3-Acetamido-5-hydroxybenzoic acid is unique due to the presence of both an acetamido group and a hydroxyl group on the benzoic acid core. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile building block in synthetic chemistry. Compared to similar compounds, it offers distinct advantages in terms of reactivity and application in medicinal chemistry .
Properties
IUPAC Name |
3-acetamido-5-hydroxybenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-5(11)10-7-2-6(9(13)14)3-8(12)4-7/h2-4,12H,1H3,(H,10,11)(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HODIZPWEHTVDMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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